Kinome-Wide Degradation Breadth of WH-10417-099 Compared to Single-Target Degraders
WH-10417-099 is distinguished by its capacity to induce the degradation of a significantly larger number of unique kinases compared to a typical, highly selective PROTAC. In a chemoproteomic analysis of the degradable kinome, WH-10417-099 was identified as a multi-kinase degrader affecting over 125 unique kinases [1]. In contrast, a representative selective degrader like dBET6 is reported to potently degrade a single target, BRD4, with no evidence of broad kinome activity [2].
| Evidence Dimension | Number of unique kinases degraded |
|---|---|
| Target Compound Data | >125 unique kinases |
| Comparator Or Baseline | Selective PROTAC (e.g., dBET6 targeting BRD4) degrades primarily 1 target |
| Quantified Difference | >124 additional kinases degraded |
| Conditions | Chemoproteomic analysis in cell lysates or live cells; comparative protein degradation profiling via mass spectrometry [REFS-1, REFS-2] |
Why This Matters
This unparalleled breadth of degradation makes WH-10417-099 a unique tool for discovering novel kinase vulnerabilities and studying the global effects of broad kinome perturbation, a property not offered by selective degraders.
- [1] Donovan, K. A., Ferguson, F. M., Bushman, J. W., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell, 183(6), 1714-1731.e10. View Source
- [2] Winter, G. E., Buckley, D. L., Paulk, J., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
